Auramina O

Descripción general

Descripción

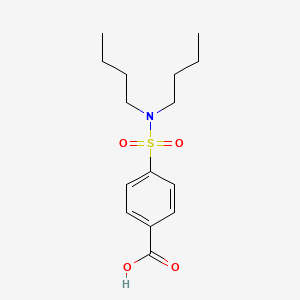

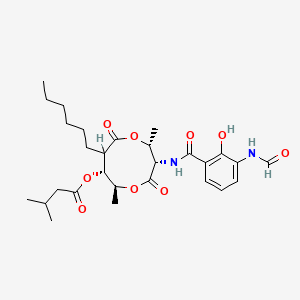

Auramine O, also known as Auramine O O, is a diarylmethane dye used primarily as a fluorescent stain. It appears as yellow needle crystals in its pure form and is insoluble in water but soluble in ethanol and DMSO. Auramine O is widely used in microbiology and histology to stain acid-fast bacteria, such as Mycobacterium tuberculosis, due to its ability to bind to mycolic acids in the bacterial cell wall .

Mecanismo De Acción

Auramine O, also known as Auramine, is a diarylmethane dye that has been widely used in various applications due to its unique properties . This article will delve into the mechanism of action of Auramine O, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Auramine O is the mycolic acid in the cell walls of acid-fast bacteria, such as Mycobacterium . Mycolic acid is a type of fatty acid that is unique to a group of bacteria known as mycobacteria. The high lipid content of these cell walls makes the bacteria resistant to certain types of staining, hence the term “acid-fast”.

Mode of Action

Auramine O interacts with its targets through a process known as fluorescent staining . Upon binding to the mycolic acid in the cell walls of the bacteria, Auramine O exhibits fluorescence, making the bacteria appear as bright yellow, luminous rods against a dark background when viewed under a fluorescence microscope . This property is utilized in the identification and detection of mycobacteria in laboratory settings.

Biochemical Pathways

The interaction between Auramine O and DNA has been studied using a combined spectroscopic and computational approach . DNA binding causes a shift in the maximum of absorption and a dramatic enhancement of fluorescence emission . These changes are in agreement with the intercalation of Auramine O into the DNA helix .

Pharmacokinetics

It is known that auramine o is insoluble in water and soluble in ethanol and dmso . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Auramine O’s action is the fluorescent staining of acid-fast bacteria, which allows for their detection and identification . This is particularly useful in the diagnosis of diseases caused by mycobacteria, such as tuberculosis and leprosy .

Action Environment

The action of Auramine O can be influenced by various environmental factors. For instance, the potassium permanganate used in the staining process helps prevent non-specific fluorescence . Additionally, the temperature and pH of the environment can potentially affect the staining process and the fluorescence of Auramine O .

Aplicaciones Científicas De Investigación

Auramine O has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in staining techniques to visualize microorganisms, particularly acid-fast bacteria.

Medicine: Utilized in diagnostic procedures to detect tuberculosis and other mycobacterial infections.

Industry: Applied in the textile and paper industries as a dye

Análisis Bioquímico

Biochemical Properties

Auramine O has a strong affinity for mycolic acids present in the cell walls of certain bacteria, such as Mycobacterium . This affinity allows Auramine O to bind to these biomolecules and serve as a fluorescent stain . The binding of Auramine O to mycolic acids is a key interaction in its biochemical role .

Cellular Effects

Auramine O has been shown to induce toxicity in various organisms. For example, it has been found to inhibit the growth rate of exposed algae, negatively affect the reproduction of Daphnia similis, and induce deformities in Hydra attenuata and Danio rerio .

Molecular Mechanism

Upon irradiation to the S1 state, Auramine O first relaxes to the locally excited S1 minimum (S1-LE). From this point, there exist two kinds of relaxation paths to S1-II. In the sequential path, the system first evolves into S1-I1 or S1-I2 and then runs into S1-II; in the concerted one, the system, bypassing S1-I1 and S1-I2, directly runs into S1-II .

Temporal Effects in Laboratory Settings

It is known that Auramine O can effectively diminish the emission of carbon nanodots (CDs) based on an integrated quenching mechanism of inner filter effect (IFE) and dynamic reaction .

Dosage Effects in Animal Models

In animal models, Auramine O has been shown to cause DNA damage in the kidney, liver, and bone marrow of rats and mice . The acute oral LD50 of Auramine O ranges from 150 to 1500 mg/kg .

Metabolic Pathways

It is known that Auramine O binds to mycolic acids in the cell walls of certain bacteria .

Transport and Distribution

The transport and distribution of Auramine O within cells and tissues are not well-studied. It is known that Auramine O can be used to stain acid-fast bacteria (e.g. Mycobacterium), where it binds to the mycolic acid in its cell wall .

Subcellular Localization

The subcellular localization of Auramine O is not well-studied. It is known that Auramine O can be used to stain acid-fast bacteria (e.g. Mycobacterium), where it binds to the mycolic acid in its cell wall .

Métodos De Preparación

Auramine O can be synthesized through several methods. One common synthetic route involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Análisis De Reacciones Químicas

Auramine O undergoes various chemical reactions, including:

Oxidation: Auramine O can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.

Substitution: Auramine O can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Auramine O is often compared with other fluorescent dyes such as Rhodamine B and Calcofluor White. Unlike these dyes, Auramine O specifically binds to mycolic acids, making it particularly useful for staining acid-fast bacteria. Similar compounds include:

Rhodamine B: Another fluorescent dye used in microbiology.

Calcofluor White: Used to stain fungal cell walls.

Nile Red: Employed in lipid staining.

Auramine O’s unique ability to bind to mycolic acids sets it apart from these other dyes, making it a valuable tool in microbiological staining techniques.

Propiedades

IUPAC Name |

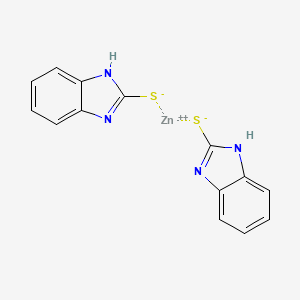

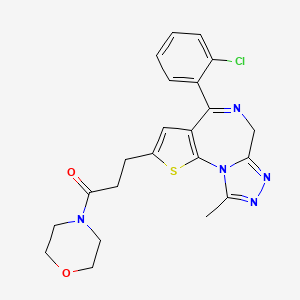

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;/h5-12,18H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQDDRPFHTIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3.ClH, C17H22ClN3 | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020114 | |

| Record name | Auramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Auramine o appears as yellow flakes or powder. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Auramine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), 10 mg/ml in water; 60 mg/ml in ethylene glycol methyl ether; 20 mg/ml in EtOH | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000129 [mmHg] | |

| Record name | Auramine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ALTHOUGH THE REQUIREMENT FOR METABOLIC ACTIVATION REGARDING AURAMINE IS UNRESOLVED, IT IS CONSIDERED TO BE A PRO-CARCINOGEN. IT POSSESSES METHYLATED AMINO GROUPS. IT WILL UNDERGO RESONANCE CONJUGATION RENDERING THE AMINO N ATOM POSITIVELY CHARGED & THUS MORE PRONE TO HYDROXYLATION. THE DIRECT ACTIVITY OF AURAMINE VARIOUSLY REPORTED MAY BE DUE TO WEAK ELECTROPHILICITY AT THE UNSUBSTITUTED POSITIVELY CHARGED CENTRAL N ATOM IN THE OTHER EXTREME RESONANCE FORM. /AURAMINE/ | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercial product usually contains dextrin, or other diluents, that are added to standardize the dye. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

2465-27-2 | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Basic Yellow 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Auramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Auramine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Auramine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Auramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL992L7W39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

513 °F (NTP, 1992), >250 °C (dec) | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Auramine a suitable stain for detecting Mycobacterium tuberculosis?

A1: Auramine exhibits a strong affinity for mycolic acids present in the cell wall of Mycobacterium tuberculosis. [] When excited with UV light, Auramine bound to these cells fluoresces brightly, allowing for easier visualization under a fluorescence microscope. []

Q2: How does Auramine staining compare to Ziehl-Neelsen (ZN) staining for detecting acid-fast bacilli (AFB)?

A2: Studies demonstrate that Auramine staining, when viewed under a fluorescence microscope, offers superior sensitivity compared to ZN staining for detecting AFB, especially in paucibacillary samples. [, , , , ] This is attributed to the higher fluorescence intensity of Auramine-stained bacilli, making them easier to detect, even at low concentrations. [, , ]

Q3: Are there any disadvantages of using Auramine staining over ZN staining?

A3: While more sensitive, Auramine staining requires a fluorescence microscope, which might not be readily available in resource-limited settings. [, ] Additionally, Auramine staining can be more expensive than ZN staining. [, ]

Q4: Can Auramine staining differentiate between Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM)?

A4: No, both Mycobacterium tuberculosis and NTM possess mycolic acids in their cell walls and stain similarly with Auramine. [, ] Therefore, a positive Auramine stain should be followed by confirmatory tests, such as culture or molecular methods, to differentiate between the two. [, ]

Q5: Has the use of Auramine staining with LED microscopy been explored for TB diagnosis?

A5: Yes, research suggests that Auramine staining with LED microscopy can be a rapid and effective method for TB diagnosis, particularly in resource-limited settings. [, ]

Q6: How does Auramine interact with proteins?

A6: Research demonstrates Auramine's ability to bind to specific proteins, such as glyceraldehyde 3-phosphate dehydrogenase, impacting the protein's conformation and activity. [] This interaction is influenced by the presence of coenzymes like NAD+ and its fragments. []

Q7: Can Auramine be used to study amyloid fibrils?

A7: Yes, Auramine exhibits a high affinity for amyloid fibrils, comparable to established amyloid markers. [] Fluorescence studies reveal Auramine's ability to differentiate between lysozyme and albumin fibrils based on shifts in emission maxima, suggesting its potential as an amyloid marker. []

Q8: How does the presence of calcium ions affect Auramine's interaction with actin?

A8: Studies utilizing Auramine fluorescence demonstrate that calcium ions, while not affecting the binding affinity of Auramine to actin monomers, significantly enhance the fluorescence intensity upon saturation. [] This suggests that Auramine can indirectly report on calcium ion binding to actin monomers. []

Q9: How do different solvents influence the fluorescence properties of Auramine?

A9: The fluorescence of Auramine is highly sensitive to its environment. Studies highlight a significant enhancement in Auramine fluorescence when adsorbed on microcrystalline cellulose compared to various solvents. [] This difference is attributed to the rigidity of the cellulose matrix, which restricts non-radiative de-excitation pathways. []

Q10: What is the impact of acid on the excited state dynamics of Auramine?

A10: Research using ultrafast spectroscopy techniques reveals that the presence of acids, even weak ones like formic acid, accelerates the non-radiative decay of excited Auramine molecules. [] This effect is attributed to a protic non-radiative model involving proton transfer processes. []

Q11: Can Auramine be removed from wastewater?

A11: Yes, studies demonstrate the effective removal of Auramine from wastewater using techniques like ion flotation and adsorbing colloid flotation. [] These methods leverage the cationic nature of Auramine and its interaction with surfactants and coagulants to achieve high removal efficiencies. []

Q12: What analytical methods are commonly used to detect and quantify Auramine?

A12: Several techniques are employed for Auramine analysis, including high-performance liquid chromatography (HPLC) [, , ], HPLC coupled with mass spectrometry (HPLC-MS) [], and microchip capillary electrophoresis with contactless conductivity detection. [] These methods offer high sensitivity and selectivity for detecting Auramine in various matrices, including food and environmental samples. [, , , ]

Q13: Is there a validated analytical method for determining Auramine O in shrimp?

A13: Yes, researchers have developed and validated a method combining molecular imprinting and solid-phase extraction in a capillary column for the sensitive and specific determination of Auramine O in shrimp samples. []

Q14: Are there any safety concerns regarding Auramine use?

A14: Yes, Auramine O is known to be toxic and potentially carcinogenic. Studies have shown that it can cause DNA damage in various organs and induce sister chromatid exchange. [] It is crucial to handle Auramine with caution and adhere to safety regulations.

Q15: What are the toxicological implications of Auramine-O and Malachite Green dye poisoning?

A15: A study investigating the severity and outcome of poisoning with these dyes revealed potential for severe hepatotoxicity and life-threatening complications like arrhythmias and metabolic acidosis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)